(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
Overview
Description
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a bromoacetyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of (S)-prolinamide with bromoacetyl chloride. The reaction is carried out in a solvent such as tetrahydrofuran, and the mixture is cooled to 0°C. Potassium carbonate is then added to neutralize the reaction mixture, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be used for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrolidine ring.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidine derivatives.
Reduction: Amino-pyrrolidine derivatives.
Oxidation: Lactams and other oxidized pyrrolidine derivatives.
Scientific Research Applications
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein modifications.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile involves its interaction with biological molecules. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The nitrile group can also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-Pyrrolidine-2-carboxamide hydrochloride
- tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
- ®-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
- ®-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
Uniqueness
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is unique due to the presence of both a bromoacetyl group and a nitrile group on the pyrrolidine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and development .
Properties
IUPAC Name |
(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSQCJKBHHSQBM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452614 | |
Record name | (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207557-33-3 | |
Record name | (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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